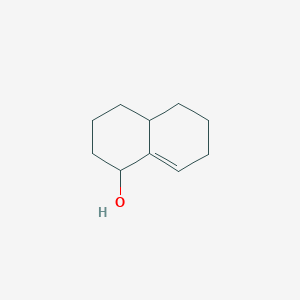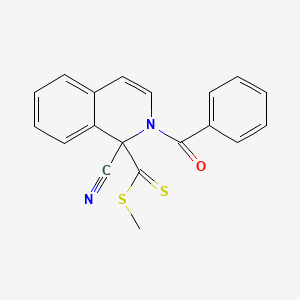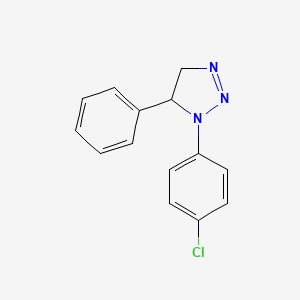
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and phenyl groups attached to the triazole ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole typically involves cyclization reactions. One common method involves the reaction of 4-chlorobenzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions and yields the desired triazole compound .
Industrial production methods for this compound may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells . The specific pathways and molecular targets depend on the biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical reactivity and biological activities.
Indole Derivatives: Indole compounds have a benzene ring fused to a five-membered nitrogen-containing ring and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10480-37-2 |
|---|---|
Molekularformel |
C14H12ClN3 |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12ClN3/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI-Schlüssel |
LBYGURSOGLWBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


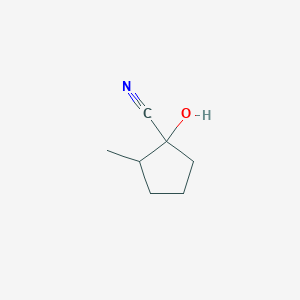
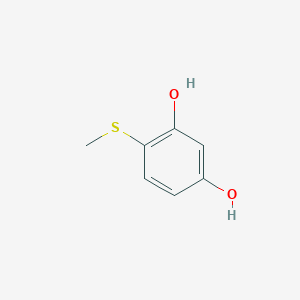
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
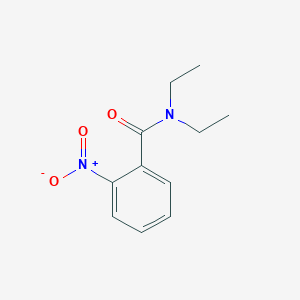

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
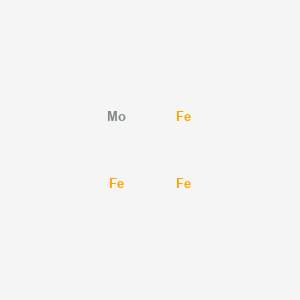

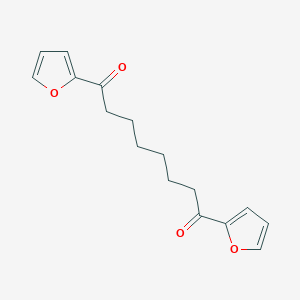
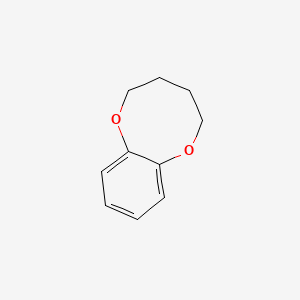
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
